molecular formula C20H32N2O2S B2505050 N-((1-cyclopentylpiperidin-4-yl)methyl)-4-isopropylbenzenesulfonamide CAS No. 953259-96-6

N-((1-cyclopentylpiperidin-4-yl)methyl)-4-isopropylbenzenesulfonamide

Cat. No.: B2505050
CAS No.: 953259-96-6
M. Wt: 364.55
InChI Key: KCOWAPYZGAOTSS-UHFFFAOYSA-N
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Description

N-((1-cyclopentylpiperidin-4-yl)methyl)-4-isopropylbenzenesulfonamide is a complex organic compound that features a piperidine ring, a cyclopentyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-cyclopentylpiperidin-4-yl)methyl)-4-isopropylbenzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-((1-cyclopentylpiperidin-4-yl)methyl)-4-isopropylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives of the piperidine ring or the benzenesulfonamide moiety.

    Reduction: Reduced forms of the piperidine ring or the sulfonamide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-((1-cyclopentylpiperidin-4-yl)methyl)-4-isopropylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-((1-cyclopentylpiperidin-4-yl)methyl)-4-isopropylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1-cyclopentylpiperidin-4-yl)methyl)-4-isopropylbenzenesulfonamide is unique due to the combination of its cyclopentyl group, piperidine ring, and benzenesulfonamide moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

IUPAC Name

N-[(1-cyclopentylpiperidin-4-yl)methyl]-4-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O2S/c1-16(2)18-7-9-20(10-8-18)25(23,24)21-15-17-11-13-22(14-12-17)19-5-3-4-6-19/h7-10,16-17,19,21H,3-6,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCOWAPYZGAOTSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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